
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C₁₂H₁₂F₂O₂ It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a carboxylic acid group, along with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available precursors such as 4-methylbenzaldehyde and difluorocyclobutanone.
Cyclization: The key step involves the cyclization of difluorocyclobutanone with 4-methylbenzaldehyde under acidic conditions to form the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The cyclobutane ring provides rigidity to the molecule, influencing its overall conformation and interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride
Uniqueness
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds and can lead to unique reactivity and applications in various fields.
Biological Activity
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The compound features a cyclobutane ring, two fluorine atoms at the 3-position, a 4-methylphenyl group at the 1-position, and a carboxylic acid functional group. This specific arrangement may influence its biological activity by enhancing binding affinities to various biological targets, thus modulating their activity.
- Molecular Formula : C₁₂H₁₂F₂O₂
- Molecular Weight : 226.22 g/mol
The biological activity of this compound is primarily attributed to its fluorinated structure, which can enhance its interaction with enzymes or receptors. Fluorine substituents are known to increase lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Research indicates that this compound may influence metabolic pathways and serve as a building block for pharmaceutical development due to its ability to interact effectively with biological targets .
Binding Affinity
Studies have shown that compounds with similar structures exhibit variable binding affinities to biological targets. For example, the introduction of fluorine atoms in the para position of phenolic rings has been reported to significantly enhance potency in inhibiting serotonin uptake . The binding studies for this compound are ongoing, focusing on its interaction with specific receptors and enzymes.
Case Studies
- Analog Studies : Research involving analogs of this compound has demonstrated that modifications in the cyclobutane structure can lead to different biological activities. For instance, analogs lacking the aromatic group showed reduced binding affinity compared to those retaining it.
- Pharmacological Testing : Preliminary tests indicate that this compound may exhibit anti-inflammatory properties, although detailed pharmacological evaluations are necessary to confirm these effects.
Comparative Analysis
The following table summarizes structural comparisons between this compound and related compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | C₆H₈F₂O₂ | Lacks aromatic group; simpler structure. |
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid | C₁₂H₁₂F₂O₂ | Contains a different methyl-substituted phenyl group; affects binding properties. |
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C₆H₅F₅O | Features trifluoromethyl instead of methyl; significantly alters reactivity and stability. |
Potential Applications
Given its unique structural features and preliminary findings regarding its biological activity, this compound holds potential applications in:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting specific metabolic pathways.
- Material Science : Due to its unique chemical properties that may enhance material performance.
Properties
Molecular Formula |
C12H12F2O2 |
---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3,3-difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O2/c1-8-2-4-9(5-3-8)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
AIUFUBJDCLIMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
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